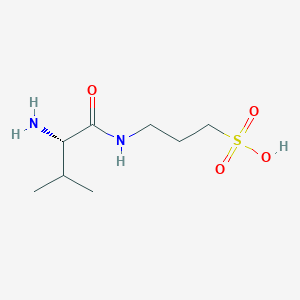

1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)-

Vue d'ensemble

Description

ALZ-801, également connu sous le nom de valiltramiprosate, est un inhibiteur oral de petite molécule de l'agrégation de la bêta-amyloïde et de la formation d'oligomères. Il est actuellement en phase de développement avancé en tant que traitement modificateur de la maladie pour la maladie d'Alzheimer à un stade précoce. ALZ-801 est un promédicament de l'homotaurine, un acide aminé modifié qui inhibe l'agrégation de l'amyloïde-bêta 42 en oligomères toxiques .

Méthodes De Préparation

ALZ-801 est synthétisé par une série de réactions chimiques qui convertissent l'homotaurine en sa forme promédicament. La voie de synthèse implique la protection des groupes fonctionnels, l'activation sélective et des réactions de couplage dans des conditions contrôlées. Les méthodes de production industrielle mettent l'accent sur l'optimisation du rendement et de la pureté tout en garantissant la possibilité de mise à l'échelle et la rentabilité .

Analyse Des Réactions Chimiques

ALZ-801 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Implique la conversion de l'homotaurine en sa forme oxydée.

Réduction : Les réactions de réduction sont utilisées pour convertir les composés intermédiaires en leurs formes souhaitées.

Substitution : Les réactions de substitution sont utilisées pour introduire des groupes fonctionnels spécifiques. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs. .

Applications de la recherche scientifique

ALZ-801 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'agrégation et d'inhibition de la bêta-amyloïde.

Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec les molécules biologiques.

Médecine : Développé comme un traitement potentiel de la maladie d'Alzheimer, avec des essais cliniques en cours pour évaluer son efficacité et sa sécurité.

Industrie : Exploré pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques et outils de diagnostic

Mécanisme d'action

ALZ-801 exerce ses effets en empêchant l'agrégation de l'amyloïde-bêta 42 en oligomères toxiques. Il y parvient en se liant aux monomères de la bêta-amyloïde, inhibant ainsi leur capacité à former des oligomères et des plaques. Ce mécanisme contribue à réduire les effets neurotoxiques associés à l'agrégation de l'amyloïde-bêta dans la maladie d'Alzheimer. De plus, il a été constaté que ALZ-801 active les récepteurs de l'acide gamma-aminobutyrique, ce qui suggère un mécanisme d'action alternatif .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound 1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)- is characterized by its sulfonic acid group, which enhances its solubility in water and biological fluids. The presence of the amino group contributes to its reactivity and potential interactions with biological systems.

Pharmaceutical Applications

1. Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems. Its structure allows it to be used as a carrier for various drugs, enhancing their solubility and bioavailability. For example, formulations that utilize this compound can improve the pharmacokinetic profiles of poorly soluble drugs by facilitating their absorption in the gastrointestinal tract .

2. Neuroprotection

Recent studies have indicated that derivatives of 1-propanesulfonic acid may possess neuroprotective properties. These compounds can modulate pathways involved in neuronal survival and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that these compounds can reduce oxidative stress and inflammation in neuronal cells .

3. Antioxidant Activity

Investigations into the antioxidant capabilities of this compound suggest that it can scavenge free radicals, thus protecting cells from oxidative damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role .

Biochemical Research Applications

1. Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity. It can act as an inhibitor or activator for specific enzymes involved in metabolic pathways, making it a valuable tool in biochemical research. For instance, its interaction with enzymes could be leveraged to understand metabolic disorders better .

2. Synthesis of Prodrugs

Research has explored the use of 1-propanesulfonic acid derivatives in synthesizing prodrugs—compounds that undergo metabolic conversion to become active pharmacological agents. This approach can enhance the therapeutic efficacy of existing drugs while minimizing side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated that 3-amino-1-propanesulfonic acid protects neuronal cells from apoptosis induced by oxidative stress. |

| Study B | Drug Delivery | Showed improved bioavailability of poorly soluble drugs when formulated with 1-propanesulfonic acid derivatives. |

| Study C | Enzyme Inhibition | Identified specific enzyme pathways modulated by the compound, suggesting potential applications in metabolic disease treatments. |

Mécanisme D'action

ALZ-801 exerts its effects by preventing the aggregation of beta-amyloid 42 into toxic oligomers. It achieves this by binding to the beta-amyloid monomers, thereby inhibiting their ability to form oligomers and plaques. This mechanism helps to reduce the neurotoxic effects associated with amyloid-beta aggregation in Alzheimer’s disease. Additionally, ALZ-801 has been found to activate gamma-aminobutyric acid receptors, suggesting an alternative mechanism of action .

Comparaison Avec Des Composés Similaires

ALZ-801 est comparé à d'autres médicaments ciblant l'amyloïde tels que l'aducanumab, le gantenerumab et le BAN2401. Alors que l'aducanumab et le BAN2401 montrent une efficacité significative sur les résultats cliniques et biomarqueurs, le gantenerumab a montré des effets biomarqueurs significatifs sans efficacité clinique. ALZ-801 est unique en ce sens qu'il inhibe sélectivement la formation d'oligomères de la bêta-amyloïde 42 sans se lier aux plaques, réduisant ainsi le risque d'œdème vasogénique. Cette inhibition sélective fait d'ALZ-801 un candidat prometteur pour le traitement de la maladie d'Alzheimer .

Composés similaires

- Aducanumab

- Gantenerumab

- BAN2401

Activité Biologique

1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)-, is a compound of interest due to its potential biological activities. Understanding the biological implications of this compound requires a thorough examination of its chemical properties, mechanisms of action, and relevant studies that highlight its effects on biological systems.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure. It features a propanesulfonic acid backbone with an amino acid derivative attached.

- Molecular Formula : C₅H₁₃N₃O₃S

- Molecular Weight : Approximately 189.24 g/mol

- IUPAC Name : 1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)-

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonic acid group enhances solubility and bioavailability, while the amino acid moiety may facilitate interactions with proteins.

Biological Activities

Research indicates that compounds similar to 1-propanesulfonic acid exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that sulfonic acids can possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.

- Antioxidant Effects : The presence of amino groups in the structure may contribute to antioxidant activity by scavenging free radicals.

- Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit specific enzymes, which could play a role in metabolic regulation.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of sulfonic acid derivatives against Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Antioxidant Properties

Research conducted on various sulfonic acid compounds revealed their ability to reduce oxidative stress in cellular models. For instance, a study demonstrated that treatment with a related sulfonic acid reduced reactive oxygen species (ROS) levels by up to 40% in human fibroblast cells .

Enzyme Interaction Studies

In vitro assays have shown that certain derivatives can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition was associated with improved insulin sensitivity in diabetic models .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZRFNYKMSAZBI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034190-08-3 | |

| Record name | Valiltramiprosate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034190083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALILTRAMIPROSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHG2B47067 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.